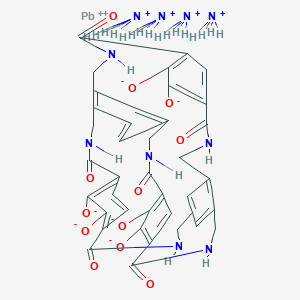
Hexalactam-lead
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical compound with the molecular formula C42H46N10O12Pb and a molecular weight of 1090.07444 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
化学反応の分析
Hexalactam-lead undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the complex into reduced forms, often using reducing agents like sodium borohydride.
Substitution: The complex can participate in substitution reactions where ligands in the complex are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Hexalactam-lead has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of lead(II) complexes.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological effects and toxicity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity poses challenges.
作用機序
The mechanism of action of tricatechol hexalactam-lead(II) complex involves its interaction with molecular targets, primarily through coordination with metal ions. The pathways involved include:
類似化合物との比較
Hexalactam-lead can be compared with other similar compounds, such as:
Catechol-lead(II) complexes: These compounds share similar coordination chemistry but differ in their specific ligands and properties.
This compound(II) complexes: These complexes have similar structural features but may vary in their reactivity and applications.
特性
CAS番号 |
130343-58-7 |
|---|---|
分子式 |
C42H46N10O12Pb |
分子量 |
1090 g/mol |
IUPAC名 |
tetraazanium;6,11,22,27,34,39-hexaoxo-5,12,21,28,33,40-hexazaheptacyclo[15.14.10.27,10.223,26.235,38.13,30.014,19]octatetraconta-1,3(44),7,9,14(19),15,17,23,25,30,35,37,42,45,47-pentadecaene-8,9,24,25,36,37-hexolate;lead(2+) |
InChI |
InChI=1S/C42H36N6O12.4H3N.Pb/c49-31-25-3-4-26(32(31)50)38(56)44-14-20-9-21-11-22(10-20)16-46-40(58)28-6-8-30(36(54)34(28)52)42(60)48-18-24-12-19(13-43-37(25)55)1-2-23(24)17-47-41(59)29-7-5-27(33(51)35(29)53)39(57)45-15-21;;;;;/h1-12,49-54H,13-18H2,(H,43,55)(H,44,56)(H,45,57)(H,46,58)(H,47,59)(H,48,60);4*1H3;/q;;;;;+2/p-2 |
InChIキー |
NFHVBNDVYFOROW-UHFFFAOYSA-L |
SMILES |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[NH4+].[Pb+2] |
正規SMILES |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[NH4+].[Pb+2] |
Key on ui other cas no. |
130343-58-7 |
同義語 |
hexalactam-lead tricatechol hexalactam-lead(II) complex |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















